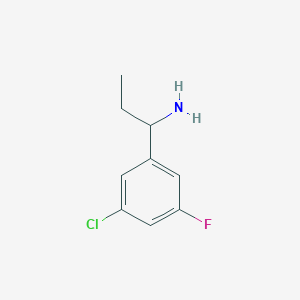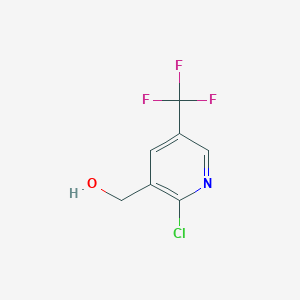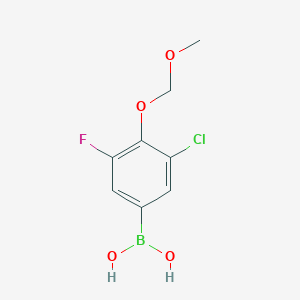
3-Chloro-5-fluoro-4-(methoxymethoxy)phenylboronic acid
説明
3-Chloro-5-fluoro-4-(methoxymethoxy)phenylboronic acid (3-CFMMPBA) is a boronic acid that is used in a variety of scientific applications. It has a wide range of uses in organic synthesis, biochemistry, and pharmacology. It is a versatile molecule that can be used in a variety of ways to create new compounds and drugs.
科学的研究の応用
-
Suzuki-Miyaura Cross-Coupling Reactions
- Phenylboronic acids are commonly used in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross coupling, which is widely used in organic synthesis for the creation of carbon-carbon bonds.
- The reaction involves the coupling of a boronic acid with a halide or pseudo-halide using a palladium catalyst and a base .
- The outcome of this reaction is the formation of a new carbon-carbon bond, which can be used to create a wide variety of complex organic compounds .
-
Synthesis of Antitumor Agents
- Phenylboronic acids can be used in the synthesis of potential antitumor agents . For example, they can be used in the preparation of microtubule inhibitors .
- The method involves the use of the phenylboronic acid as a reactant in a specific synthetic pathway to create the desired compound .
- The result of this application could be the creation of a new compound with potential antitumor activity .
-
Rhodium/Chiral Ligand-Catalyzed Arylation
- Phenylboronic acids can be used in rhodium/chiral ligand-catalyzed arylation . This is a type of reaction that involves the addition of an aryl group to a substrate.
- The method involves the use of a rhodium catalyst and a chiral ligand, along with the phenylboronic acid, to carry out the arylation .
- The outcome of this reaction is the formation of a new compound with an added aryl group .
-
Copper-Catalyzed Oxidative N-Arylation
- Phenylboronic acids can also be used in copper-catalyzed oxidative N-arylation . This is a type of reaction that involves the addition of an aryl group to a nitrogen atom in a substrate.
- The method involves the use of a copper catalyst, along with the phenylboronic acid, to carry out the arylation .
- The result of this reaction is the formation of a new compound with an added aryl group on a nitrogen atom .
-
Preparation of Hydroxyphenylnaphthols
- Phenylboronic acids can be used in the preparation of hydroxyphenylnaphthols, which are potential inhibitors of 17ß-hydroxysteroid dehydrogenase Type 2 .
- The method involves the use of the phenylboronic acid as a reactant in a specific synthetic pathway to create the desired compound .
- The result of this application could be the creation of a new compound with potential inhibitory activity against 17ß-hydroxysteroid dehydrogenase Type 2 .
-
Asymmetric Suzuki Coupling
- Phenylboronic acids can be used in asymmetric Suzuki coupling reactions catalyzed by palladium complexes with helically-chiral polyquinoxaline phosphine and polyphosphine copolymers .
- The method involves the use of a palladium catalyst and a chiral ligand, along with the phenylboronic acid, to carry out the coupling .
- The outcome of this reaction is the formation of axially-chiral biarylphosphonates .
Safety And Hazards
Like all chemicals, phenylboronic acids should be handled with care. They can cause skin and eye irritation, and may be harmful if swallowed or inhaled.
将来の方向性
The use of phenylboronic acids in organic synthesis is a well-established field, but researchers continue to explore new applications and improve existing methods. Future research may focus on developing more efficient synthesis methods, exploring new reactions, or studying the properties of phenylboronic acids in greater detail.
特性
IUPAC Name |
[3-chloro-5-fluoro-4-(methoxymethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BClFO4/c1-14-4-15-8-6(10)2-5(9(12)13)3-7(8)11/h2-3,12-13H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIVLKFXAIHOFFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)Cl)OCOC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BClFO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-fluoro-4-(methoxymethoxy)phenylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-b]pyridine](/img/structure/B1426091.png)
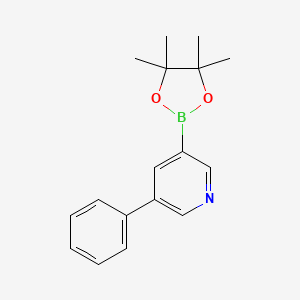
![{2-[(4-Chlorophenyl)dimethylsilyl]phenyl}methanol](/img/structure/B1426093.png)
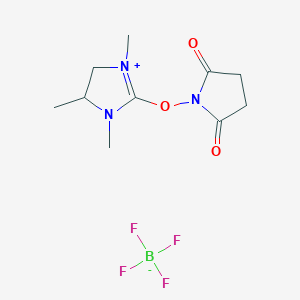
![(2-{Dimethyl[4-(4-methylpiperazin-1-yl)phenyl]silyl}phenyl)methanol](/img/structure/B1426096.png)
![6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/structure/B1426098.png)
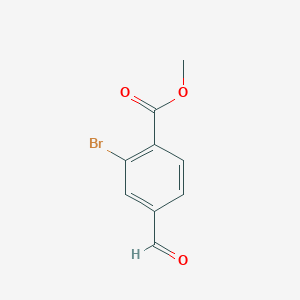
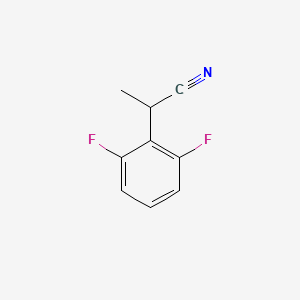
![2-Chloroimidazo[1,2-A]pyridine-6-carbonitrile](/img/structure/B1426105.png)
